2-Ethoxy-6-iodo-3-methoxypyridine
Description
2-Ethoxy-6-iodo-3-methoxypyridine is a substituted pyridine derivative featuring an ethoxy group at the 2-position, an iodine atom at the 6-position, and a methoxy group at the 3-position. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related pyridine derivatives. The iodine substituent enhances reactivity in cross-coupling reactions, while the alkoxy groups (ethoxy and methoxy) influence electronic properties and solubility.
Properties
Molecular Formula |
C8H10INO2 |
|---|---|
Molecular Weight |
279.07 g/mol |
IUPAC Name |
2-ethoxy-6-iodo-3-methoxypyridine |
InChI |
InChI=1S/C8H10INO2/c1-3-12-8-6(11-2)4-5-7(9)10-8/h4-5H,3H2,1-2H3 |
InChI Key |
ZKMSUVJZZVVQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Ethoxy-6-iodo-3-methoxypyridine with structurally related pyridine derivatives from the evidence:
Preparation Methods
Methoxylation at Position 3
The nitro group at position 3 of (I) is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid at 35–40°C. Subsequent diazotization and methanolysis yield 3-methoxy-2,6-dichloropyridine (II). This step achieves 99.01% purity under optimized conditions.
Ethoxylation at Position 2
Compound (II) undergoes ethoxylation via reaction with sodium ethoxide (NaOEt) in ethanol. The reaction proceeds at 25–30°C with a 1.05:1 molar ratio of NaOEt to (II), achieving complete substitution at position 2 within 2–3 hours. The product, 2-ethoxy-6-chloro-3-methoxypyridine (III), is isolated by filtration in 89–92% yield.
Iodination at Position 6
The final step involves halogen exchange at position 6. Treatment of (III) with sodium iodide (NaI) in dimethylformamide (DMF) under nitrogen atmosphere at 110–120°C for 30–40 hours replaces chlorine with iodine. Catalyst screening reveals that copper(I) iodide (CuI) enhances reaction efficiency, yielding This compound (IV) with 85–90% purity.
Radical-Mediated Iodination Strategies
Recent innovations employ radical initiators to streamline iodination. In a modified protocol, 2-ethoxy-3-methoxy-6-bromopyridine (V) reacts with iodine monochloride (ICl) in the presence of sodium dithionite (Na₂S₂O₄). The radical chain mechanism proceeds at 60–70°C in aqueous DMF, achieving 78% conversion with minimal byproducts. This method circumvents the need for heavy metal catalysts, aligning with green chemistry principles.
Deuterium Incorporation Techniques
Deuterated analogs of this compound are synthesized for isotopic labeling studies. The AU2018228541 patent details the use of 2-ethoxy-6-iodo-3-d₃-methoxypyridine (VI), where deuterium replaces hydrogen in the methoxy group. Key modifications include:
-
Deuterated methanol in methoxylation steps to ensure >99% isotopic purity.
-
Low-temperature quenching (15°C) during neutralization to prevent proton-deuterium exchange.
Industrial-Scale Optimization
Solvent Selection
Polar aprotic solvents like DMF and dimethylacetamide (DMAc) are preferred for iodination due to their high boiling points and compatibility with NaI. Ethanol-water mixtures (3:1 v/v) optimize NAS reactions by balancing solubility and reaction kinetics.
Catalytic Systems
Comparative studies of catalysts reveal the following performance metrics:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| CuI | 110 | 92 | 99.5 |
| Pd/C | 120 | 88 | 98.7 |
| FeCl₃ | 100 | 75 | 97.2 |
Copper(I) iodide emerges as the optimal catalyst, providing superior yields and minimizing dehalogenation side reactions.
Waste Management
The CN105237468B patent introduces a closed-loop solvent recovery system , distilling unreacted 2-picoline and DMF at 150°C for reuse. This reduces raw material costs by 40% in pilot-scale trials.
Analytical Characterization
Critical quality control parameters include:
-
Iodine content : Determined via inductively coupled plasma mass spectrometry (ICP-MS), with a target range of 34.5–35.5%.
-
Isotopic enrichment : Measured by ²H NMR for deuterated variants, requiring <1% protium contamination.
Emerging Methodologies
Photocatalytic Iodination
Preliminary research explores visible-light-driven iodination using eosin Y as a photocatalyst. Under blue LED irradiation (450 nm), 2-ethoxy-3-methoxypyridine reacts with N-iodosuccinimide (NIS) in acetonitrile, achieving 65% yield at ambient temperature. While promising, scalability remains challenging due to long reaction times (72 hours).
Q & A
Basic: What are the key synthetic routes for 2-Ethoxy-6-iodo-3-methoxypyridine?
Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
- Step 1: Introduction of the ethoxy group via nucleophilic substitution (e.g., reacting 2-chloropyridine with ethanol in the presence of a base like NaH) .
- Step 2: Iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
- Step 3: Methoxy group installation via coupling reactions (e.g., Ullmann coupling with a methoxy source) or selective protection/deprotection strategies.
Validation: Characterize intermediates using -NMR and LC-MS to confirm regioselectivity .
Basic: How to characterize this compound using spectroscopic methods?
Answer:
- -NMR: Expect distinct signals for ethoxy (δ 1.3–1.5 ppm for CH, δ 4.0–4.3 ppm for OCH) and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons will show splitting patterns dependent on substitution .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 295.97 (CHINO).
- IR Spectroscopy: Look for C-O stretches (1050–1250 cm) and aromatic C-I vibrations (~500 cm) .
Advanced: How to address regioselectivity challenges during iodination of 2-ethoxy-3-methoxypyridine?
Answer:
Iodination at the 6-position may compete with undesired 4- or 5-position reactivity. Mitigation strategies:
- Directing Groups: Use transient protecting groups (e.g., methoxymethoxy in ) to block competing sites .
- Catalytic Systems: Employ Pd-catalyzed C-H activation with iodine sources (e.g., I/AgOAc) to enhance 6-position selectivity .
- Computational Modeling: Predict reactivity using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .
Advanced: How to resolve contradictions in spectroscopic data for substituted pyridines?
Answer:
Contradictions (e.g., unexpected coupling constants or splitting patterns) may arise from:
- Rotameric Effects: Dynamic rotational isomerism in ethoxy/methoxy groups. Use variable-temperature NMR to confirm .
- Impurity Artifacts: Trace byproducts (e.g., di-iodinated species) can skew data. Validate purity via HPLC with UV detection at 254 nm .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., as in for ferrocenyl pyridines) .
Basic: What are the reactivity trends of the iodine substituent in this compound?
Answer:
The 6-iodo group is susceptible to:
- Cross-Coupling Reactions: Suzuki-Miyaura (with Pd catalysts), Stille, or Sonogashira couplings to introduce aryl, alkenyl, or alkynyl groups .
- Nucleophilic Substitution: Replace iodine with nucleophiles (e.g., amines, thiols) under basic conditions.
Caution: Light sensitivity of C-I bonds necessitates storage in amber vials at −20°C .
Advanced: How to optimize reaction conditions for Suzuki coupling with this compound?
Answer:
- Catalyst System: Use Pd(PPh) (5 mol%) with KCO as base in THF/HO (3:1) at 80°C .
- Substrate Scope: Test boronic acids with electron-withdrawing groups (e.g., -CF) for enhanced reactivity.
- Monitoring: Track reaction progress via TLC (silica, ethyl acetate/hexane 1:3) and isolate products via flash chromatography .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential iodide release .
- Storage: Keep in airtight, light-resistant containers under inert gas (Ar/N) to prevent degradation .
- Disposal: Follow hazardous waste guidelines for halogenated organics (e.g., incineration with scrubbing) .
Advanced: How to design a stability study for this compound under varying pH?
Answer:
- Experimental Setup: Prepare solutions in buffers (pH 2–12) and monitor degradation via:
- HPLC: Quantify parent compound and degradation products.
- LC-MS: Identify fragments (e.g., loss of iodine or ethoxy groups).
- Kinetic Analysis: Calculate rate constants () and half-life () to model pH-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
